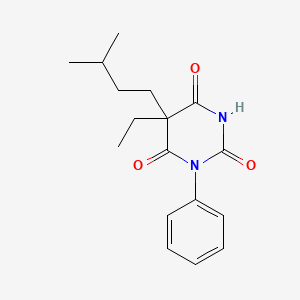
Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl-, is a derivative of barbituric acid, which is the parent compound of barbiturate drugs. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties . This specific compound is characterized by the presence of ethyl, isopentyl, and phenyl groups attached to the barbituric acid core.
Méthodes De Préparation
The synthesis of 5-ethyl-5-isopentyl-1-phenyl barbituric acid typically involves the following steps :
Starting Materials: The synthesis begins with diethyl alpha-ethyl-alpha-phenylmalonate and urea.
Reaction Conditions: The reaction is carried out in the presence of sodium methylate in methanol, followed by the addition of ethyl acetate.
Process: The mixture is heated to reflux, and the resulting sodium 5-ethyl-5-phenylbarbiturate is acidified with hydrochloric acid to yield the crude product.
Purification: The crude product is then recrystallized from an ethanol-water mixture to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Barbituric acid derivatives, including 5-ethyl-5-isopentyl-1-phenyl barbituric acid, undergo various chemical reactions :
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions at the 5-position can introduce different alkyl or aryl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents.
Major Products: The major products depend on the specific reaction but can include various substituted barbiturates and their derivatives.
Applications De Recherche Scientifique
Barbituric acid derivatives have a wide range of applications in scientific research :
Chemistry: They are used as building blocks in the synthesis of heterocyclic compounds.
Biology: These compounds are studied for their interactions with biological macromolecules.
Medicine: Barbiturates are used as sedatives, hypnotics, and anticonvulsants. They also have applications in anesthesia and the treatment of epilepsy.
Industry: Barbituric acid derivatives are used in the manufacture of dyes, plastics, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of barbituric acid derivatives involves their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . These compounds enhance the binding of GABA to its receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and anticonvulsant effects observed with barbiturates.
Comparaison Avec Des Composés Similaires
Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl-, can be compared with other barbiturates such as phenobarbital and pentobarbital :
Phenobarbital: Known for its anticonvulsant properties, phenobarbital is less sedating at therapeutic doses compared to other barbiturates.
Pentobarbital: This compound is more potent as a sedative and is used in anesthesia and euthanasia.
Uniqueness: The unique combination of ethyl, isopentyl, and phenyl groups in 5-ethyl-5-isopentyl-1-phenyl barbituric acid may confer distinct pharmacological properties, although specific studies on this compound are limited.
Similar Compounds
- Phenobarbital (5-ethyl-5-phenylbarbituric acid)
- Pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid)
- Secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid)
Propriétés
Numéro CAS |
66968-55-6 |
|---|---|
Formule moléculaire |
C17H22N2O3 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
5-ethyl-5-(3-methylbutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H22N2O3/c1-4-17(11-10-12(2)3)14(20)18-16(22)19(15(17)21)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,22) |
Clé InChI |
YEAUIGJGKUKBDE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


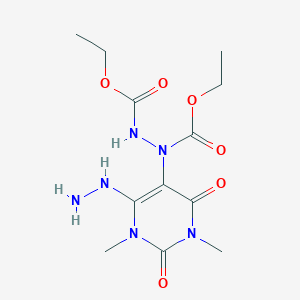
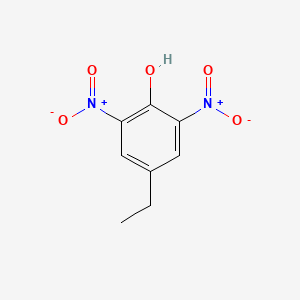
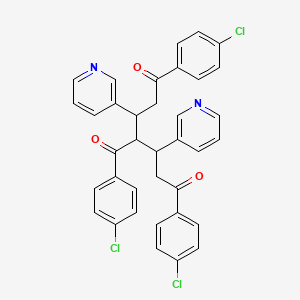
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
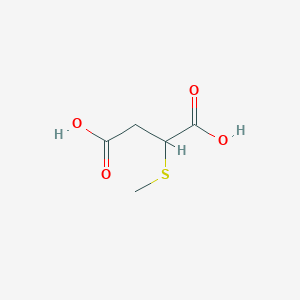
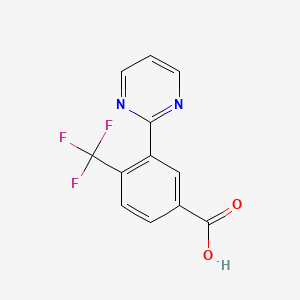
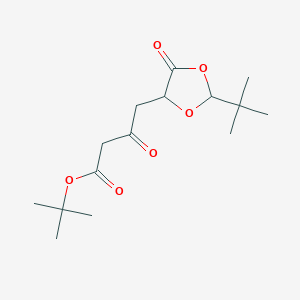
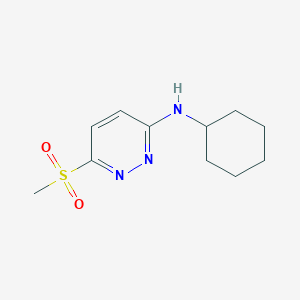
![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
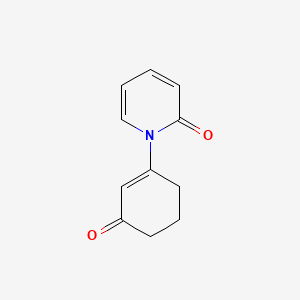
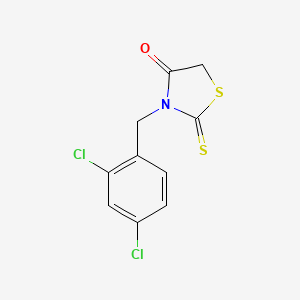
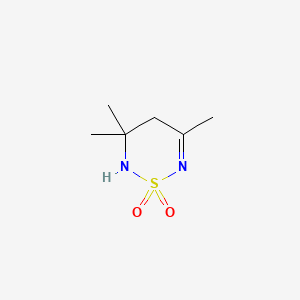
![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)

